1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid
Description
1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid is a synthetic compound primarily used in peptide synthesis and medicinal chemistry research. Its structure comprises three key components:
- Fmoc group (9H-fluoren-9-ylmethoxycarbonyl): A widely used protecting group in solid-phase peptide synthesis (SPPS) due to its UV activity and base-labile properties .
- (2S)-4-methylpentanoyl side chain: Derived from leucine, this chiral center (S-configuration) influences stereochemical interactions and solubility.
This compound is typically employed as a building block for synthesizing peptidomimetics or modified peptides, leveraging the Fmoc group’s transient protection during stepwise assembly .
Properties
IUPAC Name |
1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5/c1-17(2)15-24(25(30)29-13-11-18(12-14-29)26(31)32)28-27(33)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,11-16H2,1-2H3,(H,28,33)(H,31,32)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUPWURSGADQDO-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as enzymes and receptors. The mechanism often involves:
Molecular Targets: Proteins, enzymes, and receptors relevant to specific pathways.
Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural Variations in Amino Acid Backbones
Key Findings :
- Hazard Profile: Methylation of the amino group (CAS 2044710-58-7) introduces acute toxicity risks, whereas compounds like the target and 2-[4-(Fmoc)piperazin-1-yl]acetic acid lack such data .
Modifications in Heterocyclic Scaffolds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Scaffold Type | Functional Groups |
|---|---|---|---|---|---|
| Target compound | Not provided | ~C28H32N2O6 | ~516.57 | Piperidine | 4-Carboxylic acid |
| 2-[1-(Fmoc)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid | 2137862-31-6 | C24H22N2O5 | 418.44 | Piperidine-oxazole | Oxazole ring, 5-carboxylic acid |
| 1-(1-(Fmoc)piperidin-4-yl)cyclopropane-1-carboxylic acid | 2219379-46-9 | C24H25NO4 | 391.46 | Piperidine-cyclopropane | Cyclopropane ring, carboxylic acid |
| (S)-2-(Fmoc-amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid | 204058-25-3 | C28H34N2O6 | 494.58 | Piperidine | tert-Butoxycarbonyl (Boc) protection |
Key Findings :
- Protection Strategies : The Boc-protected piperidine in CAS 204058-25-3 offers orthogonal protection compatibility, contrasting with the target compound’s single Fmoc group .
Biological Activity
1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid, commonly referred to as a derivative of Fmoc-protected amino acids, plays a significant role in various biological activities. This compound is primarily utilized in peptide synthesis and has been studied for its potential pharmacological effects, including antimicrobial, antioxidant, and enzyme modulation activities.
The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is frequently used as a protecting group in peptide synthesis. The molecular formula is with a molecular weight of approximately 360.41 g/mol. Its systematic name reflects its complex structure and functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that amino acid derivatives, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
2. Antioxidant Properties
The presence of specific functional groups in the compound may confer antioxidant activity, which is crucial in combating oxidative stress within biological systems. This property can be beneficial in protecting cells from damage caused by free radicals.
3. Modulation of Enzyme Activity
This compound may act as either a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways critical for cellular function. The ability to modulate enzyme activity highlights its potential therapeutic applications in metabolic disorders.
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The structural configuration allows for interaction with these targets, leading to modulation of their activity. This interaction may involve:
- Signal Transduction : Altering the pathways that transmit signals within cells.
- Enzyme Inhibition : Preventing enzymes from catalyzing reactions.
- Receptor Activation : Enhancing the activity of receptors involved in various physiological processes.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into their mechanisms and potential applications:
- Antimicrobial Studies : A study on Fmoc-protected amino acids demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Antioxidant Research : Investigations into the antioxidant properties of similar compounds revealed their effectiveness in scavenging free radicals and reducing oxidative stress markers in vitro .
- Enzyme Activity Modulation : Research has shown that derivatives can influence key metabolic enzymes, suggesting their role in therapeutic strategies for metabolic diseases .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.41 g/mol |
| Antimicrobial Activity | Effective against bacteria |
| Antioxidant Capacity | High scavenging ability |
| Enzyme Modulation | Influences metabolic pathways |
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
Fmoc-Dab-OH is widely used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids, allowing for the stepwise assembly of peptides. Its stability under basic conditions and ease of removal make it suitable for synthesizing complex peptides and proteins.
Case Study: Anticancer Peptides
Research has demonstrated the utility of Fmoc-Dab-OH in synthesizing anticancer peptides. For instance, a study involved the synthesis of a peptide conjugate that exhibited selective cytotoxicity against cancer cells while sparing normal cells. The incorporation of Fmoc-Dab-OH allowed for efficient coupling reactions, leading to high yields of the desired peptide conjugate .
Drug Development
Targeted Drug Delivery
The compound's structure facilitates the design of targeted drug delivery systems. By conjugating Fmoc-Dab-OH with various therapeutic agents, researchers can enhance the specificity and efficacy of drugs. This approach is particularly beneficial in developing treatments for diseases such as cancer and autoimmune disorders.
Case Study: Antibody-Drug Conjugates (ADCs)
In a notable application, Fmoc-Dab-OH was utilized in the synthesis of antibody-drug conjugates aimed at improving the delivery of chemotherapeutic agents directly to tumor cells. The ADCs demonstrated improved therapeutic indices compared to free drugs, showcasing the potential of using Fmoc-Dab-OH in advanced drug formulation strategies .
Bioconjugation Techniques
Linker Development
Fmoc-Dab-OH serves as an effective linker in bioconjugation techniques. Its ability to form stable amide bonds with various biomolecules makes it valuable in constructing bioconjugates for diagnostics and therapeutic applications.
Data Table: Comparison of Linkers in Bioconjugation
| Linker Type | Stability | Reactivity | Application Area |
|---|---|---|---|
| Fmoc-Dab-OH | High | Moderate | Peptide-drug conjugates |
| Maleimide | Moderate | High | Protein labeling |
| NHS Ester | High | High | Antibody-drug conjugates |
Research Applications
Biological Studies
The compound is also employed in biological studies to investigate peptide interactions within cellular environments. Its incorporation into peptides allows researchers to explore mechanisms of action and receptor binding affinities.
Case Study: Receptor Binding Studies
A recent study utilized Fmoc-Dab-OH-modified peptides to assess binding affinities to specific receptors involved in inflammatory responses. The results indicated that modifications significantly enhanced binding characteristics, providing insights into receptor-ligand interactions .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Level: Advanced
Methodological Answer:
Synthesis optimization should focus on reaction conditions and purification strategies. Microwave-assisted synthesis (reducing reaction time) and sonochemistry (enhancing reagent mixing) have been shown to improve yields for structurally similar Fmoc-protected compounds . For purification, reverse-phase HPLC with C18 columns is recommended, as Fmoc derivatives often exhibit strong UV absorbance (λ = 265–290 nm), facilitating detection. Additionally, recrystallization in acetonitrile:water (3:1) can enhance purity, as demonstrated for analogous piperidine-carboxylic acid derivatives .
What analytical techniques are most suitable for characterizing this compound’s structural integrity?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., (2S) configuration) and Fmoc-group integrity.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., MW ≈ 450–500 g/mol based on analogs ).
- HPLC with UV/Vis Detection : Monitor purity (>95%) using gradients of acetonitrile in 0.1% TFA .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and carboxylic acid groups) .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Required precautions:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Decontamination : Spills should be neutralized with 5% acetic acid before disposal, as Fmoc derivatives can hydrolyze into toxic byproducts .
How can this compound be applied in studying enzyme mechanisms or protein-ligand interactions?
Level: Advanced
Methodological Answer:
The Fmoc group enables its use as a reversible protecting group in peptide synthesis for:
- Enzyme Inhibition Assays : Incorporate into peptide substrates to probe protease specificity (e.g., fluorogenic assays using Edans/Dabcyl quenchers) .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify binding kinetics with target proteins (KD calculations) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for interactions with enzymes like trypsin or chymotrypsin .
What are the stability considerations for long-term storage of this compound?
Level: Advanced
Methodological Answer:
Stability is highly pH- and temperature-dependent:
- Storage Conditions : -20°C in amber vials under argon to prevent oxidation and Fmoc-deprotection .
- Decomposition Risks : Exposure to strong acids/bases triggers cleavage of the Fmoc group, releasing fluorenylmethanol (toxic; handle in neutral buffers) .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid moiety .
How should researchers resolve contradictions in toxicity data across literature sources?
Level: Advanced
Methodological Answer:
Conflicting toxicity reports (e.g., acute vs. chronic effects ) necessitate:
- In Silico Predictors : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate LD50 values .
- Empirical Validation : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) at concentrations ≥10 µM .
- Precautionary Principle : Assume higher toxicity (Category 3 handling) until data is consistent .
What computational approaches are recommended for modeling this compound’s interactions with biological targets?
Level: Advanced
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with PubChem-derived 3D structures (CID: [retrieve from ) to predict binding poses in enzyme active sites.
- Molecular Dynamics (MD) : Simulate interactions in GROMACS with CHARMM36 force field, focusing on hydrogen bonding with the piperidine-carboxylic acid group .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
